molecular formula C20H20N2O4 B2521394 Methyl 4-((2-ethoxyphenyl)amino)-8-methoxyquinoline-2-carboxylate CAS No. 1207045-98-4

Methyl 4-((2-ethoxyphenyl)amino)-8-methoxyquinoline-2-carboxylate

Cat. No.: B2521394
CAS No.: 1207045-98-4
M. Wt: 352.39
InChI Key: FRIXIKCALBHSIO-UHFFFAOYSA-N
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Description

Methyl 4-((2-ethoxyphenyl)amino)-8-methoxyquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and ethoxy groups, as well as an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-ethoxyphenyl)amino)-8-methoxyquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxyaniline with 8-methoxyquinoline-2-carboxylic acid under acidic conditions to form the intermediate product. This intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-ethoxyphenyl)amino)-8-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-((2-ethoxyphenyl)amino)-8-methoxyquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((2-ethoxyphenyl)amino)-8-methoxyquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription, which is a common mechanism for anticancer agents.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-methoxyphenyl)amino)-8-methoxyquinoline-2-carboxylate
  • Ethyl 4-((2-ethoxyphenyl)amino)-8-methoxyquinoline-2-carboxylate
  • Methyl 4-((2-ethoxyphenyl)amino)-6-methoxyquinoline-2-carboxylate

Uniqueness

Methyl 4-((2-ethoxyphenyl)amino)-8-methoxyquinoline-2-carboxylate is unique due to the specific positioning of the methoxy and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the ethoxy group on the phenyl ring and the methoxy group on the quinoline core distinguishes it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

methyl 4-(2-ethoxyanilino)-8-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-4-26-17-10-6-5-9-14(17)21-15-12-16(20(23)25-3)22-19-13(15)8-7-11-18(19)24-2/h5-12H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIXIKCALBHSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=CC(=NC3=C2C=CC=C3OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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